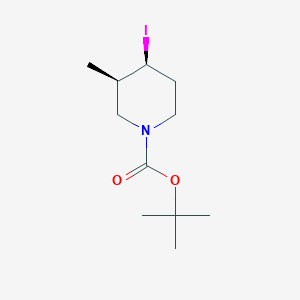

cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Description

cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester group, an iodine substituent at the 4-position, and a methyl group at the 3-position in the cis configuration. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for the preparation of bioactive molecules. Its iodine substituent enhances reactivity in cross-coupling reactions, while the tert-butyl ester group provides steric protection and stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-iodo-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYHXNBIVRLYHG-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@H]1I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the iodination of a piperidine derivativeThis can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions: cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

Cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug discovery.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The introduction of iodine and other substituents on the piperidine ring can significantly alter the biological activity, leading to compounds with improved efficacy against depression .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations. Its use in synthesizing complex molecules highlights its importance in chemical research.

Case Study: Synthesis of Piperidine Derivatives

Research has shown that this compound can be utilized to create diverse piperidine derivatives that are essential in developing new therapeutic agents. For instance, modifications to the carboxylic acid moiety can lead to compounds with enhanced solubility and bioavailability .

Material Science

The compound's unique structure also finds applications in material science, particularly in developing polymers and coatings. The incorporation of piperidine derivatives into polymer matrices can improve mechanical properties and thermal stability.

Table 1: Synthesis Yields from Various Methods

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Direct reaction with chloroformate | 65% | THF, room temperature |

| Grignard reaction | 59% | THF, -78°C to room temperature |

| Nucleophilic substitution | 70% | Tetrahydrofuran, controlled temperature |

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| Derivative A | Antidepressant | Mouse forced swim test | Significant reduction in immobility time |

| Derivative B | Analgesic | Rat tail flick test | Increased pain threshold |

| Derivative C | Antimicrobial | In vitro bacterial assay | Effective against E. coli |

Mechanism of Action

The mechanism of action of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom and piperidine ring structure allow it to participate in various chemical reactions, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on analogous compounds.

Physicochemical Properties

- Reactivity: The iodine atom in the target compound facilitates Suzuki-Miyaura or Ullmann-type coupling reactions, unlike fluorine or methylamino substituents in analogs .

- Stability : tert-Butyl esters generally exhibit thermal stability, as demonstrated by studies on poly(tert-butyl methacrylate) (MA20), which undergoes oxidative degradation at ~125 kJ/mol . However, iodinated compounds may show lower thermal stability compared to fluorinated analogs due to weaker C–I bonds.

Research Findings and Key Differences

- Thermal Degradation : Poly(tert-butyl acrylate) (A20) undergoes thermal cleavage at 116 kJ/mol to form carboxylic acids and cyclic anhydrides, while MA20 degrades oxidatively at 125 kJ/mol . This suggests that the tert-butyl ester in the target compound may degrade via similar pathways under heat.

- Biological Activity: Methylamino-substituted analogs (e.g., ) are often used in peptide mimetics due to their nucleophilic nitrogen, whereas iodinated derivatives are more suited for cross-coupling in drug discovery .

Biological Activity

cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention in biological and chemical research due to its unique structural features and potential applications. This compound is characterized by the presence of an iodine atom at the 4-position of the piperidine ring, which influences its reactivity and biological interactions.

- IUPAC Name : tert-butyl (3R,4S)-4-iodo-3-methylpiperidine-1-carboxylate

- Molecular Formula : C11H20INO2

- Purity : 97%

- Physical Form : White solid

Synthesis

The synthesis of this compound typically involves the iodination of a piperidine derivative, which can be achieved using iodine and an oxidizing agent under controlled conditions. This synthetic route allows for the production of the compound in a laboratory setting, with potential for industrial scale-up by optimizing reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological pathways. The presence of the iodine atom enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions. This feature may facilitate its role as a reagent in biochemical assays or as an intermediate in the synthesis of biologically active compounds .

Biological Activity and Applications

Research indicates that this compound can be utilized in various biological studies, particularly those focusing on piperidine derivatives. Its applications include:

- Chemical Biology : As an intermediate in synthesizing complex organic molecules.

- Pharmacology : Potential use in drug design due to its structural properties that may influence receptor binding and activity.

Case Studies and Research Findings

-

Chemical Reactivity Studies :

- The compound has been shown to engage in substitution reactions where the iodine atom can be replaced by other nucleophiles, enhancing its utility in synthetic organic chemistry.

- In comparative studies with similar compounds, such as cis-4-hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, it was noted that the iodine substitution significantly alters reactivity profiles, making it a valuable compound for targeted reactions.

-

Biological Pathway Investigations :

- A study highlighted the role of piperidine derivatives in modulating neurotransmitter pathways, suggesting that compounds like cis-4-Iodo-3-methyl-piperidine could influence neurological functions .

- Further research indicated potential interactions with protein targets involved in metabolic processes, although specific targets for this compound remain to be fully elucidated .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| cis-4-Iodo-3-methyl-piperidine | Iodine at 4-position | Enhanced electrophilicity; potential drug candidate |

| cis-4-Hydroxy-3-methyl-piperidine | Hydroxyl group at 4-position | Different reactivity; less electrophilic |

| 3-Methyl-piperidine | No halogen substitution | Basic piperidine reactivity; limited applications |

Q & A

Q. What are the key considerations for synthesizing and purifying cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : Synthesis typically involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability during subsequent reactions. The iodo and methyl substituents are introduced via nucleophilic substitution or metal-catalyzed coupling. Purification often employs column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate). Careful monitoring via TLC or HPLC is critical to isolate the cis-isomer, as steric and electronic factors influence stereoselectivity .

Q. How is the stereochemical configuration (cis/trans) of the compound confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is used to determine spatial proximity of protons, distinguishing cis and trans configurations. For example, NOE interactions between the 3-methyl and 4-iodo substituents confirm the cis arrangement. X-ray crystallography may also resolve ambiguity, though crystallization challenges with bulky tert-butyl esters require optimized solvent systems (e.g., dichloromethane/pentane) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while H and C NMR confirm structural integrity. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) from the Boc group. Polarimetry or chiral HPLC may assess enantiomeric purity if chiral centers are present .

Advanced Research Questions

Q. How can researchers address challenges in tert-butyl ester deprotection during downstream reactions?

- Methodological Answer : Acidic conditions (e.g., TFA in DCM) cleave the Boc group, but competing side reactions (e.g., iodomethyl group elimination) may occur. To mitigate this, low-temperature (0–5°C) deprotection with scavengers (e.g., anisole) is recommended. Alternative protecting groups (e.g., benzyl or methyl esters) may be explored if hydrolysis stability is critical, as tert-butyl esters can resist basic conditions but hydrolyze unpredictably under strong acids .

Q. What strategies optimize yield in iodination reactions at the 4-position of the piperidine ring?

- Methodological Answer : Direct iodination via electrophilic substitution (e.g., NIS in DMF) requires careful control of temperature and stoichiometry to avoid over-iodination. Metal-mediated approaches (e.g., Pd-catalyzed C–H activation) offer regioselectivity but demand inert atmospheres and anhydrous solvents. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group hinders axial approach of catalysts, reducing efficiency in Suzuki-Miyaura or Buchwald-Hartwig couplings. Using smaller ligands (e.g., SPhos instead of XPhos) or microwave-assisted heating improves reaction rates. Steric parameters (e.g., A-values) quantify spatial hindrance for predictive optimization .

Q. What in vitro or in vivo stability data are available for this compound, and how should they inform handling protocols?

- Methodological Answer : Limited toxicity data necessitate precautionary measures: use fume hoods, wear nitrile gloves, and avoid inhalation. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) reveal decomposition pathways. Store the compound at –20°C under nitrogen to prevent iodine loss or Boc group degradation .

Data Interpretation & Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for similar tert-butyl piperidine esters?

- Methodological Answer : Variability often arises from differences in starting material purity, solvent drying, or catalyst loading. Replicate protocols with rigorous moisture control (e.g., molecular sieves) and standardized characterization. Cross-reference NMR shifts and HRMS data from independent sources to validate reproducibility .

Q. What ecological or metabolic profiling is recommended given the lack of ecotoxicity data?

- Methodological Answer : Conduct preliminary biodegradability assays (e.g., OECD 301F) to assess environmental persistence. For metabolic studies, use liver microsome models (human or rodent) to identify cytochrome P450-mediated degradation products. LC-MS/MS tracks metabolites, prioritizing iodinated byproducts for toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.